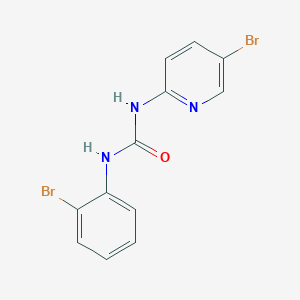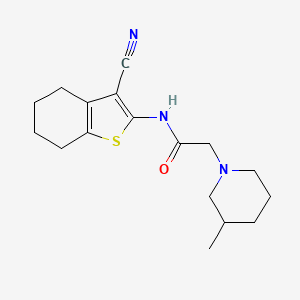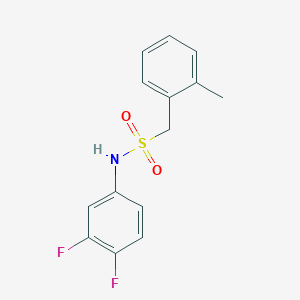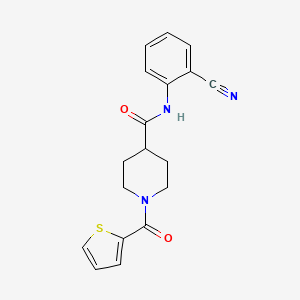
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea
Übersicht
Beschreibung
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a potent inhibitor of several protein kinases and has been shown to have promising effects in various biological systems. In
Wirkmechanismus
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea exerts its effects by binding to the ATP-binding site of protein kinases and inhibiting their activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and angiogenesis. N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have a greater affinity for cyclin-dependent kinases than other protein kinases, which may explain its potent antitumor effects.
Biochemical and physiological effects
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of several protein kinases, making it a valuable tool for studying cell signaling pathways. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has some limitations for use in lab experiments. It is a highly reactive compound and requires careful handling to maintain its stability and purity. In addition, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has limited solubility in aqueous solutions, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea. One potential area of research is the development of more potent and selective N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea analogs. Another area of research is the identification of biomarkers that can predict the response to N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea treatment in cancer patients. In addition, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea may have potential applications in combination with other cancer therapies, and further research is needed to explore the synergistic effects of N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea with other drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinases, which are involved in cell cycle regulation. N-(2-bromophenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-(5-bromopyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOJZNUMXXIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(5-bromopyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2-(4-morpholinyl)ethyl]-3-(4-nitrobenzylidene)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4755719.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B4755726.png)
![N,1-dimethyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4755732.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)


![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4755775.png)
![5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4755781.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4755786.png)



![1-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4755807.png)